![molecular formula C9H8N4O B1425402 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde CAS No. 1484524-86-8](/img/structure/B1425402.png)
2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde
Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” is a compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Another study reported the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines as starting materials .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” can be characterized by various spectroscopic techniques. For instance, the structures of target compounds were characterized by 1H NMR, 13C NMR, IR, HRMS .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
The pyrazole moiety, such as in “2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde”, is frequently utilized in drug discovery due to its presence in compounds with a wide range of pharmacological activities . This compound can serve as a scaffold for synthesizing new drugs that target various diseases. Its structural versatility allows for the creation of molecules with potential activity against cancer, inflammation, and infectious diseases.
Agrochemistry: Pesticide Development
In agrochemistry, pyrazole derivatives are explored for their potential use in developing novel pesticides . The structural framework of pyrazoles can be modified to enhance their interaction with biological targets in pests, leading to more effective and selective agrochemicals.
Coordination Chemistry: Ligand Synthesis
“2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” can act as a ligand in coordination chemistry, forming complexes with various metals . These complexes can be studied for their catalytic properties or used in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, pyrazole-based compounds are used to design catalysts that facilitate a variety of chemical reactions . The nitrogen atoms in the pyrazole ring can bind to metal centers, influencing the reactivity and selectivity of the catalytic process.
Green Chemistry: Sustainable Synthesis
The synthesis of pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde”, can be optimized using green chemistry principles . Methods such as microwave-assisted synthesis and the use of non-toxic solvents and reagents are explored to minimize environmental impact.
Bioactive Chemical Synthesis: Pharmacological Function
Pyrazole derivatives are synthesized as bioactive chemicals with various pharmacological functions . They are studied for their therapeutic potential in treating diseases and are often used as building blocks in the synthesis of more complex medicinal compounds.
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-5-8(4-12-13)9-10-2-7(6-14)3-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOOJMHYNJZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde | |
CAS RN |
1484524-86-8 | |
Record name | 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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